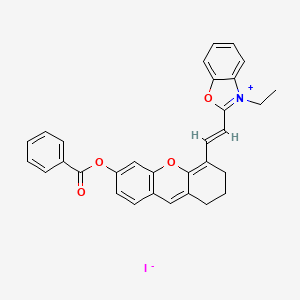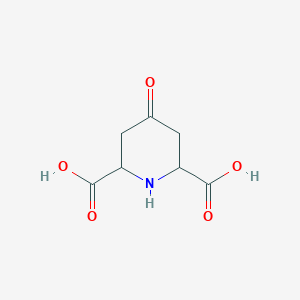
CID 45051591
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(II) acetate trihydrate, also known as plumbous acetate trihydrate, is a white crystalline compound with the chemical formula Pb(CH₃COO)₂·3H₂O. It is commonly used in various industrial and scientific applications due to its unique properties. The compound is highly soluble in water and has a sweetish taste, which historically led to its use as a sweetener, despite its toxicity.
准备方法
Synthetic Routes and Reaction Conditions: Lead(II) acetate trihydrate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with acetic acid. The reaction typically involves heating the lead compound with acetic acid and water, followed by crystallization to obtain the trihydrate form.
Industrial Production Methods: In industrial settings, lead(II) acetate trihydrate is produced by dissolving lead metal in acetic acid in the presence of hydrogen peroxide. This method ensures a high yield and purity of the final product. The reaction is as follows: [ \text{Pb} + \text{H}_2\text{O}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Pb(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
化学反应分析
Types of Reactions: Lead(II) acetate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to lead(IV) compounds under specific conditions.
Reduction: It can be reduced to metallic lead using strong reducing agents.
Substitution: It reacts with sulfates, chlorides, and other anions to form corresponding lead salts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reagents like sulfuric acid or hydrochloric acid.
Major Products:
Oxidation: Lead(IV) oxide.
Reduction: Metallic lead.
Substitution: Lead sulfate, lead chloride.
科学研究应用
Lead(II) acetate trihydrate is widely used in scientific research due to its versatility:
Chemistry: It is used as a precursor for synthesizing other lead compounds and in the preparation of lead-based coordination polymers.
Biology: It is employed in various staining techniques for microscopy.
Medicine: Historically, it was used in medicinal preparations, although its use has declined due to toxicity concerns.
Industry: It is used in textile printing and dyeing, as a drier in paints and varnishes, and as a water repellant.
作用机制
Lead(II) acetate trihydrate exerts its effects primarily through its interaction with biological molecules. It can bind to sulfhydryl groups in proteins, disrupting their function. Additionally, it can interfere with the synthesis of heme, an essential component of hemoglobin, leading to anemia. The compound also affects the nervous system by disrupting neurotransmitter release and causing oxidative stress.
相似化合物的比较
Lead(II) acetate trihydrate can be compared with other lead compounds such as lead(II) nitrate, lead(II) chloride, and lead(II) sulfate. While all these compounds contain lead in the +2 oxidation state, they differ in their solubility, reactivity, and applications. For instance:
Lead(II) nitrate: Highly soluble in water and used in pyrotechnics and as a heat stabilizer.
Lead(II) chloride: Sparingly soluble in water and used in the production of lead-based pigments.
Lead(II) sulfate: Insoluble in water and used in lead-acid batteries.
Lead(II) acetate trihydrate is unique due to its high solubility in water and its historical use as a sweetener, despite its toxicity.
属性
分子式 |
C2H6O3Pb |
|---|---|
分子量 |
285 g/mol |
InChI |
InChI=1S/C2H4O2.H2O.Pb/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
InChI 键 |
ATQIWGVXMGLXBT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.O.[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


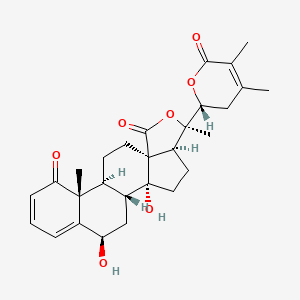

![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
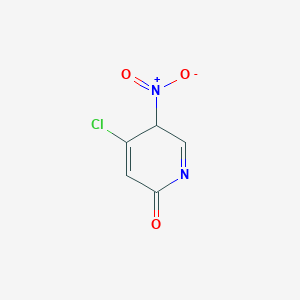
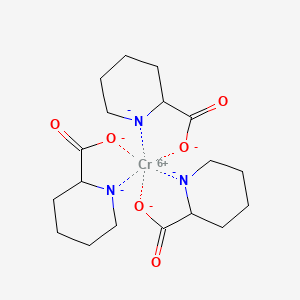
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)

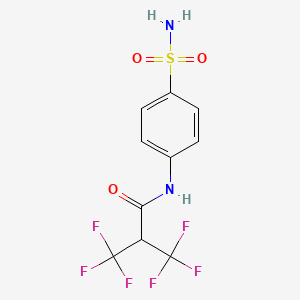
![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
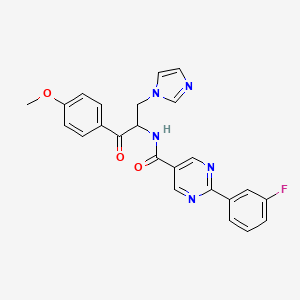

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
